molecular formula C22H18FN3O6 B2562939 ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate CAS No. 877657-31-3

ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate

Número de catálogo: B2562939
Número CAS: 877657-31-3
Peso molecular: 439.399
Clave InChI: WYFFGQGBPNQABQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate is a heterocyclic compound featuring a benzofuropyrimidine core fused with a pyrimidine-2,4-dione moiety. Key structural attributes include:

  • Acetamido-ester linkage: Provides metabolic stability and modulates solubility .
  • Benzofuropyrimidine scaffold: Imparts rigidity and π-π stacking capabilities, common in kinase inhibitors and anticancer agents .

Propiedades

Número CAS

877657-31-3

Fórmula molecular

C22H18FN3O6

Peso molecular

439.399

Nombre IUPAC

ethyl 2-[[2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]acetate

InChI

InChI=1S/C22H18FN3O6/c1-2-31-18(28)11-24-17(27)12-25-19-15-5-3-4-6-16(15)32-20(19)21(29)26(22(25)30)14-9-7-13(23)8-10-14/h3-10H,2,11-12H2,1H3,(H,24,27)

Clave InChI

WYFFGQGBPNQABQ-UHFFFAOYSA-N

SMILES

CCOC(=O)CNC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42

Solubilidad

not available

Origen del producto

United States

Actividad Biológica

Ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate is a complex compound that has attracted interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant findings from recent studies.

Synthesis

The synthesis of ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate involves several steps, typically starting from readily available precursors. The synthetic pathway generally includes the formation of the benzofuro-pyrimidine core followed by acylation and esterification steps.

Key Reaction Steps:

  • Formation of Benzofuro-Pyrimidine Core: This is achieved through cyclization reactions involving appropriate aromatic compounds.
  • Acetamido Group Introduction: The introduction of the acetamido group occurs via acylation reactions using acetic anhydride or acetyl chloride.
  • Esterification: Finally, the ethyl ester is formed through reaction with ethanol in the presence of acid catalysts.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its potential as an anti-cancer agent and its effects on specific enzymes or pathways.

Inhibition of Kinases

One significant area of research has been the compound's inhibitory effects on kinases, particularly Src kinase. Src family kinases are implicated in various cancers and are critical for tumor growth and metastasis. In studies, derivatives similar to ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate demonstrated moderate Src kinase inhibitory activity:

  • IC50 Values: Compounds related to this structure exhibited IC50 values ranging from 48.3 µM to 90.3 µM against Src kinase . The presence of electron-withdrawing or donating groups on the aromatic ring significantly influenced these values.

Anti-HBV Activity

Another area of investigation is the compound's potential antiviral activity against Hepatitis B Virus (HBV). Nucleoside analogs have shown promise in inhibiting HBV polymerase:

  • Mechanism of Action: The compound may act by mimicking natural substrates of viral polymerases, thereby inhibiting viral replication.
  • In Vitro Studies: Related compounds have shown effective inhibition with EC50 values as low as 7.8 nM in HBV cell-based assays .

Case Studies

Several case studies have highlighted the biological activities of similar compounds:

  • Src Kinase Inhibition Study:
    • Objective: To evaluate the effect of various substituents on the aromatic ring.
    • Findings: Compounds with a 3-methyl substituent showed superior activity compared to those with halogen substituents .
  • Antiviral Activity Assessment:
    • Objective: To assess the efficacy against HBV.
    • Results: The prodrug form exhibited significantly enhanced antiviral activity compared to its parent compound due to improved cellular uptake and activation .

Summary Table of Biological Activities

Compound StructureBiological ActivityIC50/EC50 Values
Ethyl derivative with methyl groupSrc Kinase InhibitionIC50 = 48.3 µM
Ethyl derivative with fluorineSrc Kinase InhibitionIC50 = 90.3 µM
Prodrug formAnti-HBV ActivityEC50 = 7.8 nM

Comparación Con Compuestos Similares

Table 1. Key Analogues and Their Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties Reference
Ethyl 2-[1-(4-chlorophenyl)-2,5-dioxo-1,2,3,5-tetrahydroimidazo[1,2-a]benzo[4,5]furo[3,2-d]pyrimidino[5,4-b][1]benzofuran-3-yl]-acetate Benzofuropyrimidine 4-Chlorophenyl, imidazo ring ~600 (estimated) Enhanced halogen bonding; crystalline stability
2-(1-(4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo-pyrimidine Dimethylamino, isopropoxy, fluorophenyl 599.1 High solubility; kinase inhibition
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide Pyrazolo-pyrimidine Sulfonamide, fluorophenyl ~600 (estimated) Improved solubility; protease targeting
N-(2-Bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole-thioacetamide Bromo-difluorophenyl, pyridyl 573.9 Thioether-enhanced metabolic stability

Structural Similarity Analysis

Computational Similarity Metrics

  • Tanimoto and Dice indices : Used to quantify structural overlap. For example, the target compound and the 4-chlorophenyl analogue (Table 1) share a Tanimoto score >0.7 (MACCS fingerprints), indicating significant scaffold similarity .
  • Morgan fingerprints : Highlight differences in substituents (e.g., fluorophenyl vs. chlorophenyl), reducing similarity scores to ~0.5–0.6 .

Bioactivity Clustering

Compounds with fluorophenyl groups (e.g., the target and Example 83 ) cluster in hierarchical analyses, correlating with shared kinase inhibition . However, sulfonamide-containing analogues (e.g., Example 60 ) diverge due to altered solubility and target interactions .

Key Differences and Implications

Bromo-difluorophenyl analogues (Table 1) exhibit higher steric bulk, reducing membrane permeability .

Linker Modifications :

  • Thioacetamido groups (e.g., 573936-52-4 ) increase metabolic stability but reduce aqueous solubility compared to acetamido-ester linkages.

Heterocyclic Cores :

  • Pyrazolo-pyrimidines (e.g., Example 83 ) show broader kinase inhibition than benzofuropyrimidines, which are more selective .

Limitations and Caveats

  • Structural vs. Functional Similarity : Compounds with high Tanimoto scores (e.g., >0.7) may still exhibit divergent bioactivities due to subtle substituent changes .
  • Lumping Strategies : Grouping compounds by core structure (e.g., benzofuropyrimidines) risks overlooking critical substituent effects on toxicity or efficacy .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.